2-(ethenesulfonyl)-4-methoxy-1-nitrobenzene
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Overview
Description
2-(ethenesulfonyl)-4-methoxy-1-nitrobenzene is an organic compound that features a benzene ring substituted with an ethenesulfonyl group, a methoxy group, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethenesulfonyl)-4-methoxy-1-nitrobenzene typically involves the introduction of the ethenesulfonyl group onto a pre-functionalized benzene ring. One common method is the sulfonylation of 4-methoxy-1-nitrobenzene with ethenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity and yield of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the product may involve techniques such as recrystallization or column chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
2-(ethenesulfonyl)-4-methoxy-1-nitrobenzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ethenesulfonyl group can be reduced to a sulfonyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Conversion of the nitro group to an amino group results in 2-(ethenesulfonyl)-4-methoxy-1-aminobenzene.
Reduction: Reduction of the ethenesulfonyl group yields 2-(sulfonyl)-4-methoxy-1-nitrobenzene.
Substitution: Substitution of the methoxy group can lead to various derivatives depending on the nucleophile used.
Scientific Research Applications
2-(ethenesulfonyl)-4-methoxy-1-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein labeling due to its reactive functional groups.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(ethenesulfonyl)-4-methoxy-1-nitrobenzene involves its interaction with molecular targets through its functional groups. The ethenesulfonyl group can act as an electrophile, reacting with nucleophiles in biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can affect various biochemical pathways and molecular targets, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(ethenesulfonyl)-4-methoxy-1-aminobenzene
- 2-(sulfonyl)-4-methoxy-1-nitrobenzene
- 4-methoxy-1-nitrobenzene
Uniqueness
2-(ethenesulfonyl)-4-methoxy-1-nitrobenzene is unique due to the presence of both the ethenesulfonyl and nitro groups on the benzene ring. This combination of functional groups imparts distinct reactivity and properties compared to similar compounds. For example, the ethenesulfonyl group provides electrophilic reactivity, while the nitro group can participate in redox reactions, making this compound versatile for various applications .
Properties
CAS No. |
1539256-26-2 |
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Molecular Formula |
C9H9NO5S |
Molecular Weight |
243.24 g/mol |
IUPAC Name |
2-ethenylsulfonyl-4-methoxy-1-nitrobenzene |
InChI |
InChI=1S/C9H9NO5S/c1-3-16(13,14)9-6-7(15-2)4-5-8(9)10(11)12/h3-6H,1H2,2H3 |
InChI Key |
BICXKHIQCRBDMD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)[N+](=O)[O-])S(=O)(=O)C=C |
Purity |
95 |
Origin of Product |
United States |
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